16-Oxocleroda-3,13E-dien-15-oic acid
Overview
Description
16-Oxocleroda-3,13E-dien-15-oic acid is a diterpenoid compound with the molecular formula C20H30O3 . It is classified under prenol lipids, lipids, and lipid-like molecules . This compound is known for its potential antibiofilm properties, particularly against methicillin-resistant Staphylococcus aureus and Streptococcus mutans .
Preparation Methods
16-Oxocleroda-3,13E-dien-15-oic acid can be isolated from the stem barks of Polyalthia longifolia (Sonn) Thw. var. pendula . The preparation involves bioassay-guided fractionation of the extract, which yields several clerodane diterpenes, including this compound . The compound is typically stored in a desiccated state at -20°C and is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Chemical Reactions Analysis
16-Oxocleroda-3,13E-dien-15-oic acid undergoes various chemical reactions, including oxidation and reduction . Common reagents and conditions used in these reactions include gamma-amino gamma-lactone derivatives . The major products formed from these reactions are derivatives with potential antibiofilm properties .
Scientific Research Applications
16-Oxocleroda-3,13E-dien-15-oic acid has several scientific research applications. It has been studied for its antibiofilm potential against methicillin-resistant Staphylococcus aureus and Streptococcus mutans . Additionally, it has been investigated for its potential anti-hepatocellular carcinoma properties . The compound is also used in the study of diterpenoids and their biological activities .
Mechanism of Action
The mechanism of action of 16-Oxocleroda-3,13E-dien-15-oic acid involves the reduction of biofilm formation . The molecular targets and pathways involved in this process are not fully determined . its derivatives have shown potential in inhibiting the growth of methicillin-resistant Staphylococcus aureus and Streptococcus mutans .
Comparison with Similar Compounds
16-Oxocleroda-3,13E-dien-15-oic acid can be compared with other clerodane diterpenes such as 16-hydroxycleroda-3,13-dien-16,15-olide and 3,16-dihydroxycleroda-4(18),13(14)Z-dien-15,16-olide . These compounds share similar structural fragments and biological activities . this compound is unique in its specific antibiofilm properties and potential anti-hepatocellular carcinoma effects .
Properties
IUPAC Name |
(E)-5-[(1S,2R,4aR,8aR)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-formylpent-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-14-6-5-7-17-19(14,3)10-8-15(2)20(17,4)11-9-16(13-21)12-18(22)23/h6,12-13,15,17H,5,7-11H2,1-4H3,(H,22,23)/b16-12+/t15-,17+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZARHTWSOXFLP-HEZUFYQYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC(=CC(=O)O)C=O)CCC=C2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C\C(=O)O)/C=O)CCC=C2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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